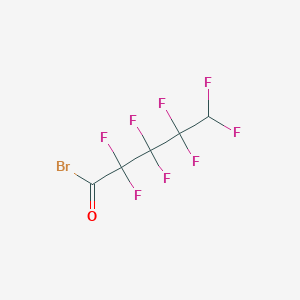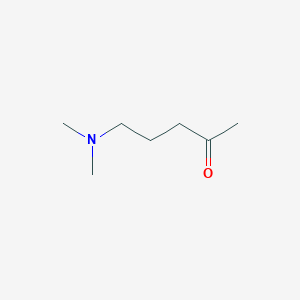![molecular formula C14H18N2O2 B1305887 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 333411-70-4](/img/structure/B1305887.png)
3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one, also known as 3-HPMQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of quinoline and is composed of a quinoline moiety and a hydroxypropylamine moiety. It has been used in various studies due to its unique properties and potential applications in areas such as drug discovery, drug delivery, and drug metabolism.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Reference standards are critical for ensuring the accuracy and consistency of analytical methods used in the development and testing of pharmaceutical products .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the synthesis of new drugs or materials .
Proteomics Research
Proteomics, the large-scale study of proteins, can benefit from the use of this compound. It may be involved in the synthesis of molecules that interact with proteins or in the development of assays for protein detection .
Material Science
The compound’s properties could be harnessed in material science, particularly in the development of new polymeric materials. Its molecular structure may allow it to act as a monomer in polymerization reactions to create novel polymers with specific characteristics .
Biomedical Applications
In biomedical research, this compound might be used in the creation of bioactive molecules that have potential therapeutic effects. It could also be used in the design of diagnostic tools or as a contrast agent in imaging .
Nanotechnology
The compound could play a role in nanotechnology, particularly in the synthesis of nanomaterials. Its ability to form stable structures at the nanoscale can be crucial for the development of nanodevices or nanomedicine .
Catalysis
Catalysis is another area where this compound could be applied. It may act as a catalyst itself or be used to synthesize catalytic agents that facilitate various chemical reactions, potentially leading to more efficient industrial processes .
Environmental Science
Lastly, the compound could be investigated for its use in environmental science. It may be part of studies aiming to develop new methods for pollution control or in the synthesis of materials that help reduce environmental impact .
Propiedades
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-4-13-11(7-10)8-12(14(18)16-13)9-15-5-2-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUHDYGQMILBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)




![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)




